5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid
Description
This compound is a substituted pyrrole derivative featuring two distinct functional groups: a methoxymethyl (-CH₂OCH₃) substituent and a tert-butoxycarbonyl (Boc) protecting group at positions 5 and 1 of the pyrrole ring, respectively . The Boc group enhances stability against enzymatic degradation and acidic conditions, making the compound a candidate for pharmaceutical intermediates.
Properties
IUPAC Name |
5-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-17-4)9(14)15/h5-6H,7-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWJXBFSWLEKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1(COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular structure of 5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 2165876-01-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl and oxycarbonyl groups may enhance its solubility and stability, thus influencing its pharmacokinetic properties. In particular, the compound's ability to modulate enzyme activity is critical for its therapeutic applications.
Biological Activities
Research has indicated that this pyrrole derivative exhibits various biological activities:
Case Study 1: Antimycobacterial Activity
A study focused on a series of pyrrole derivatives highlighted the importance of structural modifications in enhancing antimycobacterial activity. The research found that certain substitutions led to compounds with minimum inhibitory concentrations (MIC) below 0.016 μg/mL against M. tuberculosis . While specific data for 5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid are not available, the trends observed suggest potential efficacy.
Case Study 2: Structure–Activity Relationship (SAR)
In a broader investigation into pyrrole-based compounds, researchers established a structure–activity relationship that emphasizes the role of bulky substituents on the pyrrole ring in increasing bioactivity . This suggests that the methoxymethyl and oxycarbonyl groups in our compound could similarly enhance its biological effects.
Summary of Biological Activities
The following table summarizes the potential biological activities associated with 5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Functional Group Impact
- Boc Group (Target Compound) : Provides steric protection and acid-labile stability, making it suitable for prodrug design .
- Formyl/Methoxycarbonyl Groups : More reactive than Boc; formyl groups (Compound 2) are oxidation-prone, while methoxycarbonyl (Compound in ) increases polarity .
- Thiophene vs. Pyrrole : Thiophene-containing analogues (e.g., ) exhibit stronger π-π stacking but reduced basicity compared to pyrrole derivatives.
Q & A
Basic Question: How can the tert-butoxycarbonyl (Boc) group be selectively introduced at the N1 position of 5-(methoxymethyl)-2H-pyrrole-5-carboxylic acid without affecting the carboxylic acid moiety?
Methodological Answer:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP or pyridine as a catalyst). To avoid esterification of the carboxylic acid, maintain a pH < 7 and use aprotic solvents like THF or DCM. For example, in analogous pyrrole systems, Boc protection was achieved at 0–25°C with a 1.2:1 molar ratio of Boc anhydride to substrate, yielding >85% regioselectivity . Confirm selectivity via NMR by observing the disappearance of the N-H proton (δ 8–10 ppm) and the appearance of Boc tert-butyl signals (δ 1.2–1.5 ppm).
Basic Question: What spectroscopic methods are most effective for confirming the regioselectivity of Boc protection in this compound?
Methodological Answer:
- NMR : Key diagnostic signals include:
- Boc tert-butyl protons : Singlet at δ 1.2–1.5 ppm.
- Pyrrole protons : Downfield shifts (δ 6.5–7.5 ppm) due to electron withdrawal by the Boc group.
- Carboxylic acid proton : Broad signal at δ 10–12 ppm (unchanged if unreacted).
- NMR : Confirm Boc carbonyl at δ 150–155 ppm and the pyrrole carbonyl at δ 165–170 ppm.
- FTIR : Absence of N-H stretch (~3400 cm) and presence of Boc C=O (~1740 cm) .
| Functional Group | NMR (δ) | NMR (δ) | FTIR (cm) |
|---|---|---|---|
| Boc tert-butyl | 1.2–1.5 (s) | 28–30 (CH) | 1740 (C=O) |
| Pyrrole C=O | – | 165–170 | 1680–1700 (C=O) |
Advanced Question: Under what pH conditions does the Boc group exhibit instability in aqueous solutions, and how does this affect storage?
Methodological Answer:
The Boc group is labile under acidic (pH < 3) or strongly basic (pH > 10) conditions. For example, in methoxypyridine carboxylic acid syntheses, Boc deprotection occurred rapidly in 3M HCl (pH ~1), while stability was maintained at pH 5–8 for >48 hours . Recommendations :
- Storage : Use anhydrous solvents (e.g., DMSO or DMF) at –20°C under nitrogen.
- Handling : Avoid aqueous workups unless buffered near neutrality.
Advanced Question: How to resolve discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOH vs. EtOAc/hexane).
- Impurities : Purify via column chromatography (silica gel, 5% MeOH/DCM) or HPLC (C18 column, 0.1% TFA in HO/ACN).
- Synthesis conditions : Compare reaction temperatures (e.g., 25°C vs. reflux) and Boc anhydride stoichiometry .
| Reported Issue | Resolution Strategy |
|---|---|
| Variable melting points | DSC analysis to identify polymorphic forms |
| NMR signal splitting | Check for diastereomers via chiral HPLC |
Advanced Question: What in vitro assays are suitable for evaluating the antioxidant potential of this compound?
Methodological Answer:
- DPPH Assay : Monitor radical scavenging at 517 nm. Prepare solutions in DMSO (1–100 µM) and compare to Trolox standards.
- FRAP Assay : Measure Fe reduction at 593 nm. Adjust pH to 3.6 (acetate buffer) to stabilize the carboxylic acid group.
- Cellular ROS Assay : Use HEK-293 cells pretreated with HO (100 µM) and measure fluorescence with DCFH-DA .
Advanced Question: How can DFT calculations predict the reactivity of the carboxylic acid group towards esterification or amidation?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s electronic structure.
- NBO Analysis : Identify charge distribution; the carboxylic oxygen (δ– ~–0.5 e) is nucleophilic.
- Transition State Modeling : Simulate reactions with methanol (esterification) or ammonia (amidation). Compare activation energies (ΔG‡) to prioritize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
